molecular formula C26H27FN4O5 B2834371 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide CAS No. 896362-12-2

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2834371
CAS No.: 896362-12-2
M. Wt: 494.523
InChI Key: RSBLEWGGTOZVAU-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of various functional groups, including benzo[d][1,3]dioxole, fluorophenyl, piperazine, furan, and oxalamide

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzo[d][1,3]dioxole derivatives and fluorophenyl piperazine. These intermediates are then coupled through various reactions, including nucleophilic substitution and amide bond formation, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. Scale-up processes would also need to address issues related to cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to physiological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other piperazine derivatives, benzo[d][1,3]dioxole-containing molecules, and oxalamide-based compounds. Examples include:

  • N1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-N2-(4-fluorophenyl)oxalamide
  • N1-(2-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Uniqueness

The uniqueness of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-[(furan-2-yl)methyl]ethanediamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O5/c27-19-4-6-20(7-5-19)30-9-11-31(12-10-30)22(18-3-8-23-24(14-18)36-17-35-23)16-29-26(33)25(32)28-15-21-2-1-13-34-21/h1-8,13-14,22H,9-12,15-17H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBLEWGGTOZVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=CO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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